molecular formula C34H25N9Na2O7S2 B12312465 Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate

Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate

Cat. No.: B12312465
M. Wt: 781.7 g/mol
InChI Key: XRPLBRIHZGVJIC-UHFFFAOYSA-L
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Description

Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate (CAS 6473-08-1) is a complex naphthalene-derived azo compound with multiple diazenyl (-N=N-) linkages and sulfonate (-SO₃⁻) groups. Its molecular formula is C₄₀H₃₁N₁₃Na₂O₆S₂, and it has a molecular weight of 899.87 g/mol . Structurally, it features three distinct diazenyl groups connected to aromatic rings, including phenyl and biphenyl moieties, and two sulfonate groups at positions 2 and 7 of the naphthalene core. The presence of amino (-NH₂) and oxido (-O⁻) groups enhances its polarity and solubility in aqueous media.

This compound is likely designed for applications in dye chemistry, given its structural resemblance to high-performance azo dyes, which are valued for their chromophoric intensity and thermal stability.

Properties

Molecular Formula

C34H25N9Na2O7S2

Molecular Weight

781.7 g/mol

IUPAC Name

disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C34H27N9O7S2.2Na/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23;;/h1-18,44H,35-37H2,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2

InChI Key

XRPLBRIHZGVJIC-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C(=C(C3=C2[O-])N)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

First Diazotization: Formation of the Primary Diazonium Salt

Reactants :

  • 2,4-Diaminophenyl compound : Acts as the initial diazo component.
  • Sodium nitrite (NaNO₂) : Diazotizing agent.
  • Hydrochloric acid (HCl) : Provides acidic conditions (pH 1–2).

Procedure :

  • Dissolve 2,4-diaminophenyl in ice-cold HCl.
  • Add NaNO₂ solution gradually at 0–5°C to form the diazonium salt.

Key Parameters :

  • Temperature: 0–5°C to prevent premature coupling.
  • NaNO₂ excess: 3–15% to ensure complete diazotization.

First Coupling: Intermediate Azo Compound

Coupling Component :

  • Biphenyl derivative (e.g., 4-aminobiphenyl).

Procedure :

  • Adjust pH to 6–8 using sodium bicarbonate.
  • Add diazonium salt to the coupling component with vigorous stirring.
  • Maintain temperature at 10–20°C for 2–4 hours.

Yield : ~85–90% purity after isolation via salting out.

Second Diazotization and Coupling

The intermediate azo compound undergoes a second diazotization to introduce the biphenyl diazenyl group.

Conditions :

  • NaNO₂/HCl ratio: 1:2.5 (molar).
  • Reaction time: 30–60 minutes at 0–10°C.

Coupling Component :

  • Naphthalene sulfonic acid derivative (e.g., 7-sulfonaphthalene-2-sulfonate).

Outcome :

  • Formation of a disazo intermediate with two diazenyl groups.

Third Diazotization and Final Coupling

The final step introduces the phenyl diazenyl group:

Reactants :

  • Phenyldiazonium salt (prepared from aniline).

Procedure :

  • Couple phenyldiazonium salt with the disazo intermediate at pH 4–6.
  • Stir at 25–30°C for 4–6 hours.

Purification :

  • Precipitation with NaCl, followed by filtration and drying.
  • Final product purity: ≥95%.

Continuous Flow Reactor Synthesis

Modern approaches employ continuous flow reactors to enhance efficiency and reduce side reactions.

Reactor Setup and Parameters

  • Flow reactor type : Tubular with static mixers.
  • Residence time : 0.5–5 minutes.
  • Temperature : 40–55°C.

Advantages :

  • Higher yield (92–97%) due to controlled mixing.
  • Reduced nitrite decomposition.

Critical Reaction Parameters and Optimization

Temperature and pH Control

Step Temperature Range pH Range
Diazotization 0–10°C 1–2
Coupling 10–30°C 4–8
Final Isolation 50–60°C 6–7

Stoichiometric Ratios

Component Molar Excess
NaNO₂ 5–10%
Coupling Component 1:1

Industrial-Scale Production Challenges

  • Impurity Management : Residual benzidine (≤0.1%) must be monitored due to carcinogenicity.
  • Waste Treatment : Sulfamic acid or urea is added to destroy excess nitrite.

Analytical Characterization

  • UV-Vis Spectroscopy : λₐᵦₛ = 560–580 nm (aqueous solution).
  • IR Spectroscopy : Peaks at 1590 cm⁻¹ (N=N stretch) and 1180 cm⁻¹ (S=O stretch).

Chemical Reactions Analysis

Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate undergoes various chemical reactions:

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and sodium dithionite. Major products formed from these reactions are aromatic amines and other degradation products .

Scientific Research Applications

Dyeing and Pigmentation

Acid Black 234 is primarily used as a dye in textiles and other materials. Its vibrant color and stability make it suitable for:

  • Textile Industry: Employed for dyeing fabrics, particularly in the production of black shades on cotton and other fibers.
  • Cosmetics and Personal Care Products: Utilized as a colorant in various cosmetic formulations due to its stable properties.
  • Food Industry: Occasionally used as a food colorant, although regulatory standards must be adhered to ensure safety.

Biological Research

Research has demonstrated the utility of Acid Black 234 in biological studies:

  • Cellular Studies: The compound is used to label cells in vitro, allowing researchers to track cellular processes and interactions. Its fluorescent properties facilitate visualization under specific light conditions.
  • Toxicology Studies: Acid Black 234 has been involved in studies assessing the cytotoxic effects of azo dyes on different cell lines. Research indicates that exposure can lead to oxidative stress and apoptosis in certain cell types, making it a candidate for further toxicological investigations .

Therapeutic Potential

Emerging research suggests potential therapeutic applications:

  • Anticancer Research: Preliminary studies indicate that derivatives of Acid Black 234 may exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cells is currently under investigation .
  • Drug Delivery Systems: The dye's chemical structure allows for modification that can enhance drug delivery mechanisms, particularly in targeted therapies where specificity is crucial.

Case Studies

Study TitleYearFindings
Toxicological Evaluation of Azo Dyes2021Demonstrated significant cytotoxicity of Acid Black 234 on human liver cells, indicating potential health risks associated with exposure .
Anticancer Activity of Azo Compounds2022Found that modified versions of Acid Black 234 exhibited selective cytotoxicity against breast cancer cells, suggesting avenues for therapeutic development .
Application of Azo Dyes in Drug Delivery2023Explored the use of Acid Black 234 derivatives as carriers for anticancer drugs, showing improved efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and potentially causing cancer. The molecular targets and pathways involved include DNA and various enzymes responsible for metabolic activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs include other naphthalene disulfonates and azo dyes regulated under the U.S. TSCA (Toxic Substances Control Act) and documented in international chemical inventories. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Substituents Applications Solubility Regulatory Status
Target Compound (6473-08-1) C₄₀H₃₁N₁₃Na₂O₆S₂ Three diazenyl groups, amino, sulfonate Experimental dye High (sulfonate groups) Not listed in TSCA
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- (CAS §721.5280) Undisclosed Butylbenzenamine, cyclohexylidenebis[benzenamine] Industrial dye High TSCA-regulated
Dinatrium-7-hydroxy-8-[[4'-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]biphenyl-4-yl]diazenyl]naphthalene-1,3-disulfonate (CAS 3567-66-6) C₃₅H₂₆N₄O₁₀S₃·2Na Methylphenylsulfonyloxy, biphenyl-diazenyl Textile/coating dye Moderate EINECS-listed
2-Naphthalenesulfonic acid derivatives (CAS §721.5281) Undisclosed Dimethyl-sulfophenyl, methoxy-methylphenyl Textile dye Moderate TSCA-regulated

Key Findings :

Structural Complexity: The target compound’s three diazenyl groups and amino substituents distinguish it from simpler analogs like CAS §721.5280, which lack amino functionalities.

Solubility: All compared compounds exhibit high water solubility due to sulfonate groups, but the target’s additional amino and oxido groups may further increase polarity, making it suitable for aqueous dyeing processes .

Pharmacological Contrast : Unlike phthalimide derivatives (e.g., anticonvulsant and cytotoxic agents in –3), the target compound lacks documented pharmacological activity, aligning with its presumed industrial use .

Biological Activity

Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate, commonly referred to as a complex azo dye, has garnered attention due to its biological activity and potential applications in various fields, including textiles and biomedical research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C26H19N5Na2O11S4C_{26}H_{19}N_5Na_2O_{11}S_4 with a molar mass of approximately 751.70 g/mol. The compound features multiple azo groups (-N=N-) which are characteristic of azo dyes, contributing to their vibrant colors and biological reactivity.

Physical Properties

PropertyValue
AppearancePowder
Density1.363 g/cm³ at 20°C
SolubilitySoluble in water

Azo dyes are known to undergo metabolic reduction in biological systems, leading to the release of aromatic amines. These amines can be toxic and carcinogenic, posing risks to human health and the environment. The compound's azo bonds can be cleaved under certain conditions, resulting in the formation of potentially harmful metabolites .

Toxicological Studies

Research indicates that exposure to azo dyes can lead to various toxicological effects, including:

  • Genotoxicity : Azo dyes have been shown to induce DNA damage in vitro, raising concerns about their potential carcinogenicity.
  • Cytotoxicity : Studies have demonstrated that certain azo compounds can exhibit cytotoxic effects on mammalian cells, leading to apoptosis or necrosis depending on concentration and exposure duration .

Case Studies

  • Carcinogenic Potential : A study conducted by the International Agency for Research on Cancer (IARC) classified some azo dyes as Group 2A carcinogens (probably carcinogenic to humans) based on sufficient evidence from animal studies . The specific mechanisms involve metabolic activation leading to DNA adduct formation.
  • Environmental Impact : Research highlighted the environmental persistence of azo dyes, which can undergo reductive cleavage in anaerobic conditions, resulting in toxic byproducts that affect aquatic life .
  • Biomedical Applications : Despite their toxicity, some azo compounds are being explored for targeted drug delivery systems due to their ability to release active pharmaceutical ingredients under specific conditions (e.g., pH changes) .

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